2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol
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Overview
Description
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is an organosulfur compound with the molecular formula C5H12S4. This compound is characterized by the presence of three thiol groups, making it a trithiol. It is commonly used in organic synthesis and has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with 2-chloroethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 2-chloroethanethiol, resulting in the formation of the desired trithiol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Alkyl halides are used as electrophiles in the presence of a base to facilitate the nucleophilic attack by the thiol groups.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol has several applications in scientific research:
Biology: Employed in the study of redox biology due to its thiol-disulfide exchange properties.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol involves its thiol groups, which can undergo redox reactions. The thiol groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of stable products. This property is particularly useful in the protection of carbonyl compounds and in redox biology studies .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedithiol: Similar structure but with only two thiol groups.
1,2-Ethanedithiol: Contains two thiol groups and is used for similar applications in organic synthesis.
Uniqueness
2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is unique due to the presence of three thiol groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
CAS No. |
149334-77-0 |
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Molecular Formula |
C5H12S4 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
2-(2-sulfanylethylsulfanyl)propane-1,3-dithiol |
InChI |
InChI=1S/C5H12S4/c6-1-2-9-5(3-7)4-8/h5-8H,1-4H2 |
InChI Key |
NQLQMVQEQFIDQB-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(CS)CS)S |
Origin of Product |
United States |
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